

Synthesis of 3-(1-Aminoethyl)phenol Hydrochloride: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-(1-Aminoethyl)phenol

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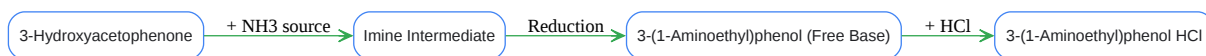
This document provides detailed application notes and experimental protocols for the synthesis of **3-(1-Aminoethyl)phenol** hydrochloride, a valuable intermediate in pharmaceutical development. The primary synthetic route involves the reductive amination of 3-hydroxyacetophenone. Two effective methods are presented: the Leuckart reaction and reductive amination using sodium cyanoborohydride.

Chemical Properties and Data

Identifier	Value
Chemical Name	3-(1-Aminoethyl)phenol hydrochloride
CAS Number	1181458-80-9
Molecular Formula	C ₈ H ₁₂ ClNO
Molecular Weight	173.64 g/mol [1]
Appearance	White to off-white solid (expected)
Solubility	Soluble in water and methanol (expected)

Synthesis Overview

The synthesis of **3-(1-Aminoethyl)phenol** hydrochloride is most commonly achieved through the reductive amination of 3-hydroxyacetophenone. This process involves the reaction of the ketone with an amine source to form an intermediate imine, which is then reduced to the desired amine. The final step is the formation of the hydrochloride salt.



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Caption: General synthesis pathway for **3-(1-Aminoethyl)phenol** hydrochloride.

Experimental Protocols

Two primary protocols for the synthesis of **3-(1-Aminoethyl)phenol** from 3-hydroxyacetophenone are detailed below, followed by the procedure for hydrochloride salt formation.

Protocol 1: Leuckart Reaction

The Leuckart reaction utilizes formamide or ammonium formate as both the amine source and the reducing agent. This one-pot method is robust, though it often requires high temperatures.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Molar Equivalents
3-Hydroxyacetophenone	136.15	13.6 g	1.0
Formamide	45.04	45.0 g (40 mL)	10.0
Hydrochloric Acid (conc.)	36.46	As needed	-
Diethyl Ether	74.12	As needed	-
Sodium Hydroxide	40.00	As needed	-

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxyacetophenone (13.6 g, 0.1 mol) and formamide (45.0 g, 1.0 mol).
- **Heating:** Heat the reaction mixture in an oil bath to 180-190°C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Hydrolysis of Intermediate:** After cooling the mixture to below 100°C, cautiously add 100 mL of concentrated hydrochloric acid. Reheat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-formyl derivative.
- **Work-up:**
 - Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
 - Wash the acidic aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted starting material or non-basic byproducts.
 - Carefully basify the aqueous layer with a concentrated sodium hydroxide solution until the pH is approximately 10-11, keeping the flask in an ice bath to manage the exothermic reaction.
 - Extract the product (free base) with diethyl ether or ethyl acetate (3 x 75 mL).
 - Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield **3-(1-aminoethyl)phenol** as an oil or solid.

Protocol 2: Reductive Amination with Sodium Cyanoborohydride

This method uses a milder reducing agent, sodium cyanoborohydride (NaBH_3CN), which selectively reduces the imine intermediate in the presence of the ketone.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Molar Equivalents
3-Hydroxyacetophenone	136.15	13.6 g	1.0
Ammonium Acetate	77.08	77.1 g	10.0
Sodium Cyanoborohydride	62.84	7.5 g	1.2
Methanol	32.04	200 mL	-
Hydrochloric Acid (conc.)	36.46	As needed	-
Diethyl Ether	74.12	As needed	-

Procedure:

- **Reaction Setup:** To a 500 mL round-bottom flask, add 3-hydroxyacetophenone (13.6 g, 0.1 mol), ammonium acetate (77.1 g, 1.0 mol), and methanol (200 mL). Stir the mixture at room temperature until all solids are dissolved.
- **Addition of Reducing Agent:** Add sodium cyanoborohydride (7.5 g, 0.12 mol) portion-wise to the solution. The pH of the reaction should be maintained between 6 and 7. If necessary, add small amounts of acetic acid.
- **Reaction:** Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
- **Work-up:**
 - Quench the reaction by the slow addition of 1 M hydrochloric acid until gas evolution ceases.
 - Remove the methanol under reduced pressure.

- Add water (100 mL) to the residue and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
- Basify the aqueous layer with a concentrated sodium hydroxide solution to pH 10-11.
- Extract the product with diethyl ether or ethyl acetate (3 x 75 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.

Protocol 3: Hydrochloride Salt Formation

This protocol converts the isolated free base of **3-(1-aminoethyl)phenol** to its hydrochloride salt for improved stability and handling.

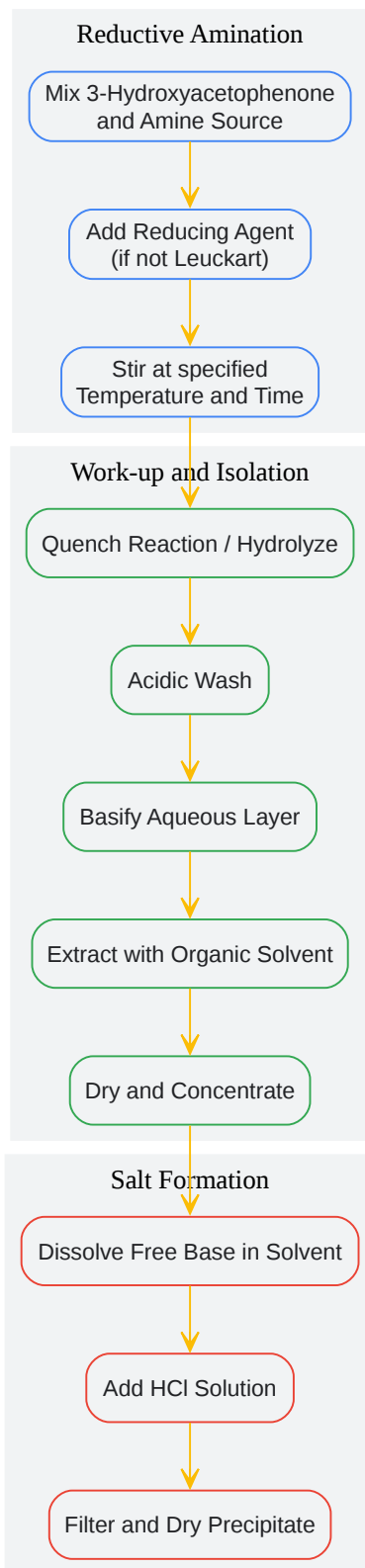
Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity
3-(1-Aminoethyl)phenol (free base)	137.18	13.7 g
Diethyl Ether or Isopropanol	-	150 mL
Hydrochloric Acid (in diethyl ether or isopropanol)	-	As needed

Procedure:

- **Dissolution:** Dissolve the crude **3-(1-aminoethyl)phenol** (13.7 g, 0.1 mol) in 150 mL of anhydrous diethyl ether or isopropanol.
- **Precipitation:** While stirring, slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or a solution of HCl gas in isopropanol dropwise until the precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic.
- **Isolation:** Stir the resulting suspension for 30 minutes in an ice bath. Collect the white precipitate by vacuum filtration.

- Washing and Drying: Wash the solid with cold, anhydrous diethyl ether (2 x 30 mL) and dry under vacuum to afford **3-(1-aminoethyl)phenol** hydrochloride.



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Caption: General experimental workflow for the synthesis of **3-(1-Aminoethyl)phenol** hydrochloride.

Characterization Data (Representative)

The synthesized **3-(1-Aminoethyl)phenol** hydrochloride should be characterized by standard analytical techniques to confirm its identity and purity. While specific spectra for this exact compound are not readily available in the public domain, representative data for similar aminophenol structures can be used for comparison.

¹H NMR (DMSO-d₆, 400 MHz) - Expected Chemical Shifts:

- δ 9.5-10.5 (s, 1H): Phenolic -OH proton.
- δ 8.0-9.0 (br s, 3H): Ammonium (-NH₃⁺) protons.
- δ 6.7-7.3 (m, 4H): Aromatic protons.
- δ 4.0-4.5 (q, 1H): Methine (-CH) proton adjacent to the amino group.
- δ 1.4-1.6 (d, 3H): Methyl (-CH₃) protons.

¹³C NMR (DMSO-d₆, 100 MHz) - Expected Chemical Shifts:

- δ 157-159: Aromatic C-OH.
- δ 140-142: Aromatic C-CH.
- δ 113-130: Aromatic CH carbons.
- δ 48-52: Methine (-CH) carbon.
- δ 20-23: Methyl (-CH₃) carbon.

Infrared (IR) Spectroscopy (KBr Pellet) - Expected Characteristic Peaks:

- 3200-3400 cm⁻¹: O-H and N-H stretching (broad).

- 2800-3000 cm^{-1} : C-H stretching.
- 1580-1610 cm^{-1} : Aromatic C=C stretching.
- 1450-1500 cm^{-1} : Aromatic C=C stretching.
- 1200-1300 cm^{-1} : C-O stretching (phenol).

Mass Spectrometry (MS) - Expected m/z:

- $[\text{M}-\text{Cl}]^+$: 138.09 (for $\text{C}_8\text{H}_{12}\text{NO}^+$).

Safety Precautions

- 3-Hydroxyacetophenone: May cause skin and eye irritation.
- Formamide: Teratogen. Handle with extreme care in a well-ventilated fume hood.
- Sodium Cyanoborohydride: Highly toxic. Contact with acids liberates toxic hydrogen cyanide gas. Handle with appropriate personal protective equipment in a fume hood.
- Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
- Diethyl Ether: Extremely flammable. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

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References

- 1. (R)-3-(1-Aminoethyl)phenol hydrochloride | 856563-08-1 | Benchchem [benchchem.com]
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